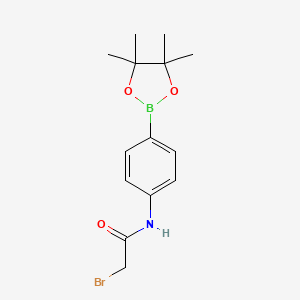

2-Bromo-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Descripción general

Descripción

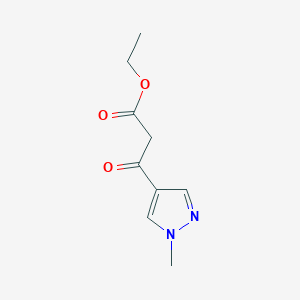

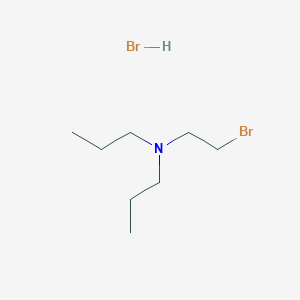

“2-Bromo-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is an organic compound that contains a bromine atom and a boron atom. It has a complex structure with a phenyl group attached to an acetamide group via a bromine atom .

Synthesis Analysis

The compound can be synthesized through a nucleophilic substitution reaction . The exact details of the synthesis process are not available in the search results.Molecular Structure Analysis

The molecular structure of the compound can be determined using techniques such as X-ray diffraction . The structure is further confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 85-89 °C . Its empirical formula is C13H18BBrO2 and it has a molecular weight of 297.00 .Aplicaciones Científicas De Investigación

Crystal Structure and Interactions

- Hydrogen, Stacking, and Halogen Bonding Analysis : A study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide used single-crystal X-ray diffraction, Hirshfeld surface analysis, and density functional theory (DFT) calculations to investigate noncovalent interactions and molecular stability. This research provides insights into the crystal packing and interaction energies, which are crucial for understanding the behavior of similar compounds like 2-Bromo-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (Gouda et al., 2022).

Nanoparticle Applications

- Nanoparticle Creation for Enhanced Brightness : The development of nanoparticles using related chemical structures demonstrates the potential of this compound in nano-scale applications. These nanoparticles show bright fluorescence emission, which can be tuned for various applications (Fischer, Baier, & Mecking, 2013).

Synthesis and Derivative Studies

- Synthesis of Derivatives : Research on the synthesis of various derivatives, such as arylazocarbazole and thiazolone derivatives, provides a framework for understanding the reactivity and potential applications of this compound in creating biologically relevant compounds (Fadda, Etman, Sarhan, & El-Hadidy, 2010).

Computational Analysis

Quantum Calculations for Novel Derivatives : The reactivity of related acetamide derivatives towards nitrogen-based nucleophiles was studied, which included computational calculations to understand the chemical reactivity and properties of these compounds. This research is relevant for computational modeling and predicting the behavior of similar compounds (Fahim & Ismael, 2019).

Free Radical Scavenging Activity : A study on N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a related compound, investigated its free radical scavenging activity. This research included both in vitro methods and quantum chemistry calculations, which can be informative for understanding the antioxidant potential of this compound (Boudebbous et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Direcciones Futuras

The compound has potential applications in the fields of medicine, organic synthesis, and fine chemicals due to its unique reactivity and the presence of a boron atom . It can be used to synthesize complex and active organic molecules which are widely used in natural product synthesis, pharmaceuticals, electronics industry, and advanced materials .

Mecanismo De Acción

Target of Action

Boronic acids and their esters, such as this compound, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling method, which allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds .

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely applied in organic synthesis for the construction of C-C bonds, and it is particularly useful in the synthesis of complex organic compounds, including pharmaceuticals .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of complex organic compounds, including pharmaceuticals . The specific molecular and cellular effects would depend on the particular context in which the compound is used.

Action Environment

The action of 2-Bromo-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Additionally, the compound should be stored in a cool and dark place, under inert gas, and away from moisture to prevent decomposition .

Propiedades

IUPAC Name |

2-bromo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BBrNO3/c1-13(2)14(3,4)20-15(19-13)10-5-7-11(8-6-10)17-12(18)9-16/h5-8H,9H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFPHULVCKBACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682389 | |

| Record name | 2-Bromo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863118-14-3 | |

| Record name | 2-Bromo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523631.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1523632.png)

![5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1523643.png)